2-Methylpropyl 1-methyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxylate 2-Methylpropyl 1-methyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 72727-55-0
VCID: VC18443155
InChI: InChI=1S/C18H30O2/c1-14(2)7-6-8-16-9-11-18(5,12-10-16)17(19)20-13-15(3)4/h7,9,15H,6,8,10-13H2,1-5H3
SMILES:
Molecular Formula: C18H30O2
Molecular Weight: 278.4 g/mol

2-Methylpropyl 1-methyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxylate

CAS No.: 72727-55-0

Cat. No.: VC18443155

Molecular Formula: C18H30O2

Molecular Weight: 278.4 g/mol

* For research use only. Not for human or veterinary use.

2-Methylpropyl 1-methyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxylate - 72727-55-0

Specification

CAS No. 72727-55-0
Molecular Formula C18H30O2
Molecular Weight 278.4 g/mol
IUPAC Name 2-methylpropyl 1-methyl-4-(4-methylpent-3-enyl)cyclohex-3-ene-1-carboxylate
Standard InChI InChI=1S/C18H30O2/c1-14(2)7-6-8-16-9-11-18(5,12-10-16)17(19)20-13-15(3)4/h7,9,15H,6,8,10-13H2,1-5H3
Standard InChI Key CBAABHLYEHHMIM-UHFFFAOYSA-N
Canonical SMILES CC(C)COC(=O)C1(CCC(=CC1)CCC=C(C)C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound is defined by the molecular formula C₁₈H₃₀O₂ and a molar mass of 278.4 g/mol . Its IUPAC name, 2-methylpropyl 1-methyl-3-(4-methylpent-3-enyl)cyclohex-3-ene-1-carboxylate, reflects a cyclohexene ring substituted at the 1- and 3-positions with methyl and 4-methyl-3-pentenyl groups, respectively, esterified with 2-methylpropanol .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Registry72727-56-1
Molecular FormulaC₁₈H₃₀O₂
Molecular Weight278.4 g/mol
SMILESCC(C)COC(=O)C1(CCC=C(C1)CCC=C(C)C)C
InChIKeyMWSFCHQEVONRLO-UHFFFAOYSA-N

Structural Analysis

The cyclohexene ring adopts a non-planar conformation due to steric interactions between the 1-methyl and 3-(4-methyl-3-pentenyl) groups. Computational models predict a boat-like conformation stabilizes the molecule, minimizing strain . The 4-methyl-3-pentenyl side chain introduces unsaturation, influencing reactivity and intermolecular interactions.

Synthesis and Manufacturing

Synthetic Pathways

The primary route involves esterification of 1-methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxylic acid with 2-methylpropanol under acidic catalysis (e.g., H₂SO₄). Key steps include:

  • Acid Activation: Protonation of the carboxylic acid enhances electrophilicity.

  • Nucleophilic Attack: 2-Methylpropanol attacks the activated carbonyl carbon.

  • Dehydration: Removal of water drives the reaction to completion.

Table 2: Typical Reaction Conditions

ParameterValue
CatalystSulfuric acid (0.5–1.0 mol%)
Temperature80–100°C
Reaction Time4–6 hours
Yield65–75%

Raw Material Considerations

  • 1-Methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxylic acid: Synthesized via Diels-Alder reactions between myrcene and acrylic acid derivatives.

  • 2-Methylpropanol: Commercially available; purity ≥98% required to avoid side reactions.

Applications and Industrial Relevance

Fragrance Industry

Cyclohexene esters are prized for their citrus-woody odor profiles. While direct evidence for this compound’s use is limited, structural analogs are employed in perfumes as fixatives to enhance longevity . Patent EP2799863A1 highlights cyclohexene derivatives as intermediates in hypoallergenic fragrances, suggesting potential for replacing sensitizing agents like citral .

Pharmaceutical Intermediates

The ester’s rigidity and lipophilicity make it a candidate for drug delivery systems. For example, similar structures are used to modify the pharmacokinetics of hydrophobic therapeutics.

Research Frontiers

Catalytic Asymmetric Synthesis

Recent patents (e.g., WO2017157985A1) emphasize enantioselective routes to cyclohexene esters for high-value fragrances . Transition-metal catalysts (e.g., Ru-BINAP complexes) could enable access to optically pure forms with enhanced olfactory properties .

Biodegradability Studies

Preliminary in silico models predict moderate environmental persistence (t₁/₂ = 30–60 days in soil). Hydrolysis of the ester bond is the primary degradation pathway.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator